molecular formula C9H13N3O2 B13209313 Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate

Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate

Cat. No.: B13209313
M. Wt: 195.22 g/mol
InChI Key: AADYSCAEYXZVOX-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde, followed by cyclization to form the imidazo[4,5-c]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . This can result in sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Biological Activity

Methyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (CAS Number: 2091501-76-5) is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity through a synthesis of available literature and research findings.

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 195.22 g/mol
  • Structural Characteristics : The compound features an imidazo[4,5-c]pyridine core which is known for its diverse biological properties.

The biological activity of this compound primarily revolves around its role as a selective inhibitor of certain kinases. Notably, studies have indicated its potential as an inhibitor of Aurora-A kinase, which is crucial in cell cycle regulation and is often overexpressed in various cancers.

Case Study: Aurora-A Inhibition

Research has demonstrated that derivatives of imidazo[4,5-b]pyridine can selectively inhibit Aurora-A kinase. For instance:

  • Compound 28c was shown to inhibit Aurora-A with an IC₅₀ value comparable to that of the wild type in HCT116 human colon carcinoma cells. This selectivity was attributed to specific interactions within the ATP-binding site of the kinase .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityDescriptionReference
Aurora-A Kinase Inhibition Selective inhibition observed in various cancer cell lines. IC₅₀ values indicate effective targeting of mutant forms.
Anticancer Potential Induces apoptosis in cancer cells through cell cycle arrest mechanisms.
Enzyme Interaction Exhibits potential as a small-molecule tool for studying kinase functions.

Research Findings

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can effectively reduce the proliferation of various cancer cell lines by targeting specific kinases involved in cell division .
  • Selectivity and Efficacy : The compound's design allows for selective inhibition of Aurora-A over other kinases such as Aurora-B and C. This selectivity is crucial for minimizing side effects typically associated with broader-spectrum kinase inhibitors .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with the active site of Aurora-A kinase. This information is vital for further optimizing its structure to enhance potency and selectivity .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-9(8(13)14-2)7-6(3-4-12-9)10-5-11-7/h5,12H,3-4H2,1-2H3,(H,10,11)

InChI Key

AADYSCAEYXZVOX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)NC=N2)C(=O)OC

Origin of Product

United States

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